

Application Note: Simultaneous Quantification of Tenofovir and its Phosphates by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Tenofovir diphosphate disodium	
Cat. No.:	B15565623	Get Quote

Introduction

Tenofovir, a cornerstone in the treatment and prevention of HIV and Hepatitis B virus infections, is administered as prodrugs like tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF).[1][2] Upon administration, these prodrugs are metabolized to tenofovir, which is then intracellularly phosphorylated to its active form, tenofovir diphosphate (TFV-DP).[1][3] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to DNA chain termination and halting viral replication.[1] Monitoring the levels of tenofovir and its phosphorylated metabolites is crucial for pharmacokinetic studies, assessing therapeutic efficacy, and monitoring patient adherence.[4][5] This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous analysis of tenofovir, tenofovir monophosphate (TFV-MP), and tenofovir diphosphate (TFV-DP) in biological matrices.

Principle

This method employs High-Performance Liquid Chromatography (HPLC) for the chromatographic separation of tenofovir and its phosphorylated metabolites from endogenous matrix components. Subsequent detection and quantification are achieved using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI), which offers high selectivity and sensitivity. The use of stable isotope-labeled internal standards (SIL-IS) for each analyte ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.



Experimental Protocols

- 1. Materials and Reagents
- Standards: Tenofovir, Tenofovir-d6, Tenofovir Monophosphate, Tenofovir Diphosphate, and Tenofovir Diphosphate-d6 reference standards.
- Solvents: HPLC-grade acetonitrile, methanol, and water.
- Reagents: Formic acid, ammonium acetate, ammonia, and ice-cold 70% methanol.[1]
- Biological Matrix: Human plasma (K2EDTA), peripheral blood mononuclear cells (PBMCs), or dried blood spots (DBS).
- Sample Preparation: Solid-phase extraction (SPE) cartridges (weak anion exchange), protein precipitation reagents (e.g., acetonitrile, trifluoroacetic acid[6]), and cell lysis buffer.
- 2. Standard Solution Preparation
- Prepare individual stock solutions of tenofovir, TFV-MP, and TFV-DP and their respective internal standards in an appropriate solvent (e.g., water/methanol with 0.05% NaOH for tenofovir).[4]
- Prepare working solutions by diluting the stock solutions in methanol or water.[4]
- Prepare calibration standards and quality control (QC) samples by spiking the appropriate biological matrix with known concentrations of the analytes.
- 3. Sample Preparation

The choice of sample preparation method depends on the biological matrix.

- 3.1. Plasma (Protein Precipitation)[2][6]
- To 100 μL of plasma, add the internal standard solution.
- Add 200 μL of a precipitating agent like acetonitrile or 100 μL of 1 M trifluoroacetic acid.[2][6]



- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at high speed (e.g., 13,300 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.[6]
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.
- 3.2. Peripheral Blood Mononuclear Cells (PBMCs)[1]
- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[1]
- Perform a cell count and centrifuge the counted cells.
- Lyse the cell pellet with ice-cold 70% methanol containing the internal standards.[1]
- Vortex vigorously and incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- The supernatant can be directly injected or further purified using SPE.
- 3.3. Dried Blood Spots (DBS)[7]
- Punch a 3 mm disc from the DBS card.
- Add 25 μL of 50% methanol and 400 μL of the internal standard solution for extraction.
- Vortex and centrifuge.
- The supernatant is ready for analysis.
- 4. HPLC-MS/MS Analysis

Due to the high polarity of the analytes, hydrophilic interaction liquid chromatography (HILIC) or an anion exchange column is recommended.[4][8]

- HPLC System: A system capable of gradient elution.
- Analytical Column: Luna NH2, 150 × 0.3 mm, 3.0 μm or equivalent.[4][5]



- Mobile Phase A: Water with 0.025% ammonia.[4][5]
- Mobile Phase B: Acetonitrile.[4][5]
- Flow Rate: 0.3 0.6 mL/min.
- Injection Volume: 2 10 μL.[4][5]
- Mass Spectrometer: A tandem mass spectrometer with an ESI source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: HPLC Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	10	90
2.0	90	10
3.0	90	10
3.1	10	90
5.0	10	90

Table 2: Mass Spectrometric Parameters (MRM Transitions)



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Tenofovir (TFV)	288.0	176.2[9]
Tenofovir-d6 (TFV-IS)	294.0	182.0
Tenofovir Monophosphate (TFV-MP)	368.0	176.0
Tenofovir Diphosphate (TFV-DP)	448.0	350.0[8]
Tenofovir Diphosphate-d4 (TFV-DP-IS)	452.0	354.0

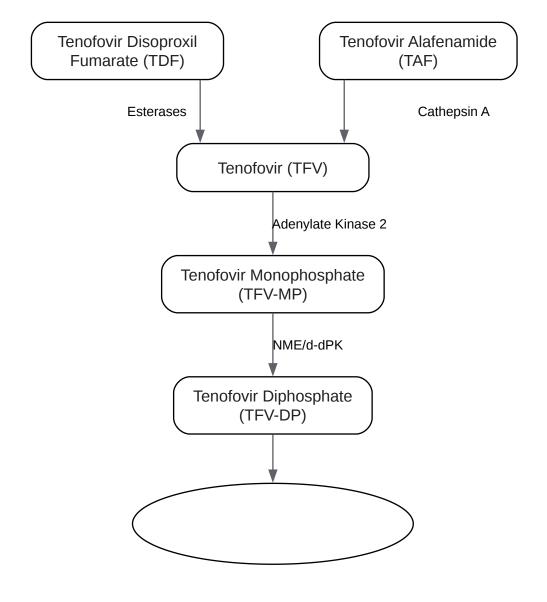
Table 3: Method Validation Parameters

Parameter	Tenofovir	Tenofovir Diphosphate
Linearity Range (ng/mL)	0.25 - 256[4]	0.5 - 512[4]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.25[4]	0.5[4]
Accuracy (%)	91.63 – 109.18[4]	91.63 – 109.18[4]
Precision (%CV)	2.48 – 14.08[4]	2.48 – 14.08[4]

Visualization

Metabolic Activation of Tenofovir





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Metabolic activation of tenofovir prodrugs.

Experimental Workflow



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General workflow for TFV and its phosphates analysis.

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